Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-
Overview
Description
“Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” is a chemical compound with the molecular formula C13H11BrO3S . It is also known by other names such as “1-(4-bromophenoxy)-4-methanesulfonylbenzene” and "1-(4-bromophenoxy)-4-methylsulfonylbenzene" .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” consists of a benzene ring with a bromine atom and a phenoxy group attached at the 1 and 4 positions, respectively. The phenoxy group is further substituted with a methylsulfonyl group .Physical And Chemical Properties Analysis
“Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” has a molecular weight of 327.20 g/mol . It has a computed XLogP3 value of 3, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . Its topological polar surface area is 51.8 Ų .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Enzyme Inhibition : Benzene derivatives including 1-bromo-4-(4-(methylsulfonyl)phenoxy)- have been synthesized and tested for their inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase I and II. These compounds have shown promising inhibition capabilities, indicating potential for further research in enzyme-related therapies or studies (Bayrak et al., 2019).
Chemical Synthesis and Optimization
- Synthesis of Derivatives : Efficient methods have been developed for the synthesis of (prop-2-ynyloxy) benzene derivatives, including those involving bromophenol groups. These methods provide high yields and are important for the production of various compounds used in different scientific applications (Batool et al., 2014).
- Fluorescent Molecule Synthesis : Research into the synthesis of fluorescent molecules, such as those based on 1,8-naphthalic anhydride, includes using bromobenzene derivatives. These studies contribute to the understanding of fluorescence in various solvents, providing insights into the development of new materials for imaging applications (Al‐Aqar, 2020).
Antioxidant Activity
- Natural Antioxidants from Marine Algae : Bromophenols isolated from marine red algae, including derivatives of 1-bromo-4-(4-(methylsulfonyl)phenoxy)-, have been studied for their antioxidant activity. These compounds exhibit strong radical scavenging abilities, suggesting their potential use as natural antioxidants in various applications (Li et al., 2011).
Thermodynamic Studies
- Solubility and Thermodynamic Functions : The solubility of 1-methyl-4-(methylsulfonyl)benzene in various solvents and its thermodynamic functions have been studied, providing critical data for the compound's purification and application in different chemical processes (Xu et al., 2016).
Fluorescence and Luminescence Studies
- Green Fluorophores Development : Benzene derivatives like 2,5-bis(methylsulfonyl)-1,4-diaminobenzene have been developed as green fluorophores. These compounds exhibit high emission, photostability, and are suitable for various imaging applications due to their solvent- and pH-independent fluorescence (Beppu et al., 2015).
PTP1B Inhibitors Synthesis
- Synthesis of Bromophenols as PTP1B Inhibitors : Synthesizing bromophenols, including derivatives of 1-bromo-4-(4-(methylsulfonyl)phenoxy)-, as inhibitors for the protein tyrosine phosphatase 1B (PTP1B) has been explored. These compounds have moderate inhibitory activities, suggesting potential for further development in therapeutic applications (Guo et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and proteins.
Mode of Action
It’s likely that the compound interacts with its targets through a process known asSuzuki–Miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been synthesized to affect pathways related to the synthesis of phenolic ether derivatives of 1,4-naphthoquinone .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and bbb permeability .
Result of Action
Similar compounds have been synthesized for their potential anti-cancer properties .
Action Environment
Similar compounds have been found to be stable under normal environmental conditions .
properties
IUPAC Name |
1-(4-bromophenoxy)-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOBNWJHJAXJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232483 | |
Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83642-28-8 | |
Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083642288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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